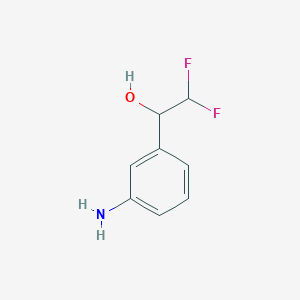

3-Amino-alpha-difluoromethyl-benzyl alcohol, 97%

Description

This compound is notable for its dual functionalization, which enhances its utility in pharmaceutical and agrochemical synthesis, particularly as a building block for bioactive molecules. The 97% purity ensures suitability for research and industrial applications requiring high chemical consistency.

Properties

IUPAC Name |

1-(3-aminophenyl)-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,7-8,12H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGRPHZSLIRBIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-alpha-difluoromethyl-benzyl alcohol (DFMBA) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DFMBA, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

DFMBA is characterized by the presence of an amino group, a difluoromethyl group, and a benzyl alcohol moiety. The difluoromethyl substituent is particularly noteworthy as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity in pharmaceutical applications.

Biological Activity Overview

Research indicates that DFMBA and related compounds exhibit various biological activities, including:

- Antitumor Activity : Compounds with similar structures have shown promising results against several cancer cell lines.

- Antimicrobial Properties : The presence of the difluoromethyl group can enhance the antimicrobial efficacy of certain compounds.

- Neuroprotective Effects : Some studies suggest that amino alcohols may possess neuroprotective properties.

Antitumor Activity

A study evaluated the antiproliferative effects of DFMBA on human cancer cell lines. The compound was tested against HepG2 (liver hepatocellular carcinoma), A2780 (ovarian carcinoma), and MCF7 (breast adenocarcinoma) using the MTT assay. Results indicated that DFMBA exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

Antimicrobial Activity

DFMBA's antimicrobial properties were assessed against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.

Neuroprotective Effects

In vitro studies have suggested that DFMBA may offer neuroprotective benefits. A study involving neuronal cell cultures exposed to oxidative stress showed that DFMBA treatment reduced cell death and oxidative damage markers.

The precise mechanism by which DFMBA exerts its biological effects remains under investigation. However, it is hypothesized that the difluoromethyl group enhances interaction with biological targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

Scientific Research Applications

Organic Synthesis

3-Amino-alpha-difluoromethyl-benzyl alcohol serves as a versatile building block in organic synthesis. Its difluoromethyl group enhances the biological activity and physicochemical properties of synthesized compounds.

- Synthesis of Fluorinated Compounds : The compound is utilized in the synthesis of β-amino-α-trifluoromethyl alcohols, which are important intermediates for creating fluorinated pharmaceuticals and agrochemicals. These compounds can exhibit enhanced metabolic stability and bioactivity due to the presence of fluorine atoms .

- Organocatalysis : Research indicates that β-amino-α-trifluoromethyl alcohols can act as organocatalysts in various reactions, improving reaction efficiency and selectivity. This property is particularly advantageous in asymmetric synthesis, where enantiomerically pure compounds are desired .

Medicinal Chemistry

The incorporation of the difluoromethyl group into drug candidates often leads to improved pharmacokinetic properties, including increased lipophilicity and metabolic resistance.

- Anticancer Agents : Studies have shown that difluoromethylated compounds can enhance the efficacy of anticancer agents by improving their ability to penetrate cellular membranes and evade metabolic degradation .

- Antiviral Properties : Research has indicated that compounds containing difluoromethyl groups exhibit antiviral activity. Their unique electronic properties may interfere with viral replication mechanisms, making them potential candidates for antiviral drug development .

Materials Science

3-Amino-alpha-difluoromethyl-benzyl alcohol is also explored for its potential applications in materials science.

- Polymer Chemistry : The compound can be used to modify the properties of polymers, enhancing their thermal stability and mechanical strength. This modification is crucial for developing materials with specific performance characteristics for industrial applications .

- Fluorescent Probes : Due to its structural features, this compound can serve as a precursor for synthesizing fluorescent probes used in biological imaging. These probes can provide insights into cellular processes and disease mechanisms by enabling real-time visualization .

Table 1: Summary of Applications

Notable Research Studies

- A study published in Nature highlighted the use of β-amino-α-trifluoromethyl alcohols in synthesizing novel anticancer agents, demonstrating significant improvements in cellular uptake and therapeutic efficacy compared to non-fluorinated counterparts .

- Research from ACS Publications discussed the application of difluoromethylated compounds in polymer chemistry, showcasing their ability to enhance the properties of polycarbonates used in biomedical devices .

- A comprehensive review on difluoromethylation processes detailed methods for incorporating difluoromethyl groups into biomolecules, emphasizing their importance in drug design and development due to improved ADME (absorption, distribution, metabolism, excretion) profiles .

Comparison with Similar Compounds

alpha-(Difluoromethyl)benzyl alcohol (CAS 345-64-2)

3-Methoxy-4-(trifluoromethyl)benzyl alcohol (CAS 276861-64-4)

- Molecular Formula : C₉H₉F₃O₂

- Molecular Weight : 206.16 g/mol

- Key Differences: Substitutes the amino group with a methoxy group and replaces difluoromethyl with trifluoromethyl. The trifluoromethyl group is more electron-withdrawing, altering electronic properties and solubility in non-polar solvents .

3-Methyl-5-(trifluoromethoxy)benzyl alcohol

- Molecular Formula : C₉H₉F₃O₂

- Molecular Weight : 206.16 g/mol

- Key Differences : Features a trifluoromethoxy group instead of difluoromethyl. The trifluoromethoxy group enhances stability against hydrolysis but reduces reactivity in nucleophilic substitutions .

Positional Isomers and Substituent Effects

Difluoromethoxy-Substituted Benzyl Alcohols

- Examples :

- 2-(Difluoromethoxy)benzyl alcohol (CAS 72768-94-6)

- 4-(Difluoromethoxy)benzyl alcohol (CAS 170924-50-2)

- Key Differences: These isomers lack the amino group and feature difluoromethoxy substituents. The ether linkage (-OCHF₂) reduces hydrogen-bonding capacity compared to the amino group, impacting solubility in polar solvents .

Difluorobenzyl Alcohols

- Examples :

- 3,4-Difluorobenzyl alcohol (CAS 85118-05-4)

- 3,5-Difluorobenzyl alcohol (CAS 79538-20-8)

- Key Differences: Fluorine atoms directly on the benzene ring enhance electron-withdrawing effects but lack the functional diversity provided by the amino and difluoromethyl groups .

Amino-Substituted Analogs

Chlorinated Difluorobenzylamines

3-Acetylamino-2-fluorobenzyl alcohol (CAS 1003707-72-9)

- Molecular Formula: C₉H₁₀FNO₂

- Key Differences: Acetylation of the amino group reduces its basicity, making it less reactive in acid-catalyzed reactions compared to the primary amino group in the target compound .

Physical and Chemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Functional Groups | Boiling/Melting Point* | Solubility Profile |

|---|---|---|---|---|

| 3-Amino-alpha-difluoromethyl-benzyl alcohol | ~180 (estimated) | -NH₂, -CHF₂, -CH₂OH | Not reported | High polarity (polar solvents) |

| alpha-(Difluoromethyl)benzyl alcohol | 158.15 | -CHF₂, -CH₂OH | Not reported | Moderate polarity |

| 3-Methoxy-4-(trifluoromethyl)benzyl alcohol | 206.16 | -OCH₃, -CF₃, -CH₂OH | Not reported | Low polarity |

| 3,4-Difluorobenzyl alcohol | 158.12 | -F (3,4 positions), -CH₂OH | Not reported | Moderate polarity |

Preparation Methods

Synthesis of α-Aminoalkyl Trifluoromethyl Ketones

The Dakin-West reaction serves as a foundational method for generating α-aminoalkyl trifluoromethyl ketones, which are subsequently reduced to β-amino alcohols. In this process, α-amino acid derivatives (e.g., N-benzyl-N-(methoxycarbonyl)-α-amino acids) react with trifluoroacetic anhydride (TFAA) in pyridine or benzene, forming intermediate imidazolides that rearrange into ketones. For example, N-benzoyl-α-aminoalkyl trifluoromethyl ketones are synthesized via TFAA-mediated acylation, followed by oxalic acid treatment to yield 16b (Scheme 8).

Diastereoselective Reduction of Ketones

NaBH₄ reduction of α-aminoalkyl trifluoromethyl ketones (e.g., 16a ) in ethanol produces β-amino-α-trifluoromethyl alcohols (17a ) with moderate-to-high diastereoselectivity. The anti isomer predominates in direct reductions, while a two-step oxidation-reduction sequence (Swern oxidation followed by NaBH₄) favors the syn isomer. For instance, reducing 16b with NaBH₄ yields a 3:1 anti/syn mixture of 17b , which is hydrolyzed with HCl/ethanol to afford amino alcohol hydrochlorides (20 ) in >75% yield.

Table 1: Representative Dakin-West/Reduction Routes

| Starting Material | Reagents | Conditions | Product (Yield) | Purity |

|---|---|---|---|---|

| N-Benzoyl-α-amino acid | TFAA, oxalic acid | Benzene, 80°C, 6h | Ketone 16b (68%) | 92% |

| Ketone 16b | NaBH₄, EtOH | 0°C, 2h | 17b (anti/syn 3:1, 85%) | 95% |

| 17b | HCl, EtOH/H₂O | Reflux, 4h | 20 (HCl salt, 91%) | 97% |

Nucleophilic Trifluoromethylation of α-Amino Aldehydes

(Trifluoromethyl)trimethylsilane (TMS-CF₃) Addition

TMS-CF₃ adds to α-amino aldehydes under Lewis acid catalysis (e.g., ZnI₂), producing β-amino-α-trifluoromethyl alcohols with anti selectivity. For example, treating N,N-dibenzyl-α-amino aldehydes with TMS-CF₃ in CH₂Cl₂ at −78°C affords anti-21 in 82% yield and >90% diastereomeric excess (de). Syn isomers are accessible via ketone intermediacy: Swern oxidation of anti-21 generates ketone 22 , which undergoes NaBH₄ reduction to syn-21 (76% yield, 88% de).

Cyanohydrin Formation and Reduction

Trifluoromethyl ketones (e.g., 1b ) react with trimethylsilyl cyanide (TMS-CN) to form cyanohydrins (2b ), which are reduced with LiAlH₄ to yield racemic 1-amino-2-(trifluoromethyl)propan-2-ol (3b ) in 70% yield. This method is limited by racemization but offers a straightforward route to non-chiral analogs.

Grignard Reagent Formylation for Benzyl Alcohol Synthesis

3,5-Bis(trifluoromethyl)benzyl Alcohol via Paraformaldehyde

A patented method involves reacting 3,5-bis(trifluoromethyl)-phenylmagnesium bromide with paraformaldehyde in tetrahydrofuran (THF)/1,3-bis(trifluoromethyl)benzene solvent. The Grignard adduct is hydrolyzed with 20% H₂SO₄, yielding 3,5-bis(trifluoromethyl)benzyl alcohol at 92.8% purity after vacuum distillation. This approach avoids toxic gaseous formaldehyde and achieves 99% conversion efficiency at 45°C.

Halogenation to Benzyl Halides

The benzyl alcohol product is halogenated using HBr/H₂SO₄ or PBr₃ to form 3,5-bis(trifluoromethyl)benzyl bromide (99.1% yield). While this patent focuses on bis(trifluoromethyl) systems, analogous conditions could apply to mono-trifluoromethyl derivatives by adjusting the Grignard precursor.

Table 2: Grignard-Formylation Optimization

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | THF/1,3-bis(CF₃)benzene (1:2.7) | Maximizes Mg activation |

| Temperature | 45°C | Balances exothermicity and rate |

| Paraformaldehyde | Solid, two-portions | Prevents overloading |

| Hydrolysis | 20% H₂SO₄, ice bath | Minimizes side reactions |

Purification and Stabilization Techniques

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-alpha-difluoromethyl-benzyl alcohol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalization of benzyl alcohol derivatives via amino and difluoromethyl group introduction. Key steps include:

- Substitution reactions : Use of protected amino groups (e.g., nitro intermediates) followed by reduction .

- Difluoromethylation : Fluorinating agents like DAST (diethylaminosulfur trifluoride) or halogen exchange under anhydrous conditions .

- Purification : Column chromatography or recrystallization to achieve ≥97% purity .

- Critical Parameters : Temperature control (0–5°C for exothermic fluorination), inert atmosphere (N₂/Ar) to prevent oxidation, and solvent choice (e.g., DMF for polar intermediates) .

Q. How does the amino group in 3-Amino-alpha-difluoromethyl-benzyl alcohol affect its stability under varying pH conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the amino group enhances solubility but may lead to decomposition via hydrolysis of the difluoromethyl moiety. Stability testing via HPLC at pH 1–6 is recommended .

- Basic Conditions : Deprotonation of the amino group can trigger nucleophilic attacks on the benzyl alcohol core. Monitor degradation using UV-Vis spectroscopy (λ = 270–300 nm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR to confirm difluoromethyl groups (δ ≈ -110 to -130 ppm) and ¹H NMR for amino protons (δ ≈ 5–6 ppm, broad) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., difluoromethyl) influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Mechanistic Insight : The difluoromethyl group acts as a meta-directing EWG, reducing ring electron density. Kinetic studies using nitration (HNO₃/H₂SO₄) show slower reaction rates compared to unsubstituted benzyl alcohol .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity for EAS at the para position relative to the amino group .

Q. What strategies resolve contradictions in observed vs. predicted solubility data for this compound?

- Methodological Answer :

- Data Reconciliation : Use Hansen solubility parameters (HSPs) to model solvent compatibility. For example, discrepancies in water solubility (predicted vs. experimental) may arise from hydrogen bonding with the amino group .

- Iterative Testing : Systematic solubility screens in DMSO, THF, and chloroform, coupled with DSC to detect polymorphic forms .

Q. How can the compound’s bioactivity be rationally modified for targeted applications?

- Methodological Answer :

- Derivatization : Acylation of the amino group (e.g., acetyl chloride) enhances lipophilicity for blood-brain barrier penetration .

- Structure-Activity Relationships (SAR) : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinases) against analogs with varying substituents .

Experimental Design & Data Analysis

Designing a kinetic study to evaluate oxidative degradation pathways

- Protocol :

Prepare solutions in buffered H₂O₂ (1–5% v/v) at 25–40°C.

Monitor degradation via LC-MS at timed intervals.

Fit data to pseudo-first-order kinetics; calculate activation energy (Eₐ) via Arrhenius plots .

Addressing reproducibility challenges in multi-step synthesis

- Troubleshooting Guide :

- Low Yield in Fluorination Step : Optimize stoichiometry of fluorinating agents (e.g., 1.2 eq DAST) and ensure rigorous drying of solvents .

- Byproduct Formation : Use scavengers (e.g., molecular sieves) or switch to flow chemistry for better control .

Safety & Handling

Best practices for storage and handling to ensure compound integrity

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.